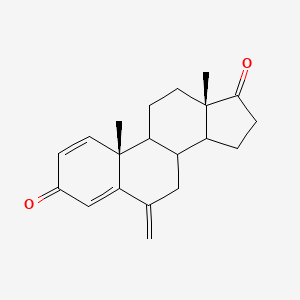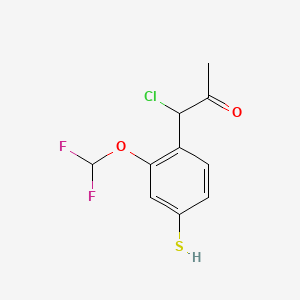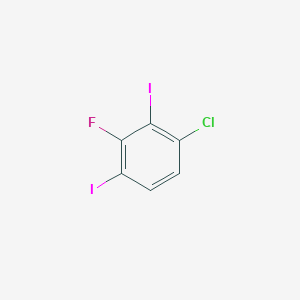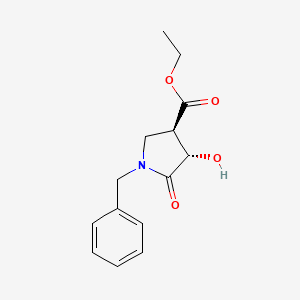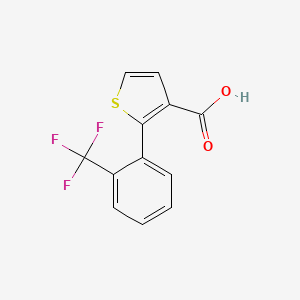
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves the halogenation of appropriate precursors. One common method is the bromination of 2-fluoro-4-methylphenylacetone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogenating agents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzymes or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-4-methylphenyl)-3-chloropropan-1-one
- 1-(2-Fluoro-4-methylphenyl)-3-chloropropan-1-one
- 1-(2-Bromo-4-(fluoromethyl)phenyl)-2-chloropropan-1-one
Uniqueness
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to similar compounds with only one type of halogen.
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-[2-bromo-4-(fluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2 |
Clave InChI |
TUKDJOQRWXDGOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CF)Br)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



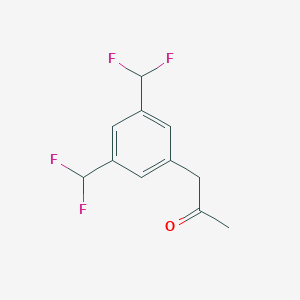
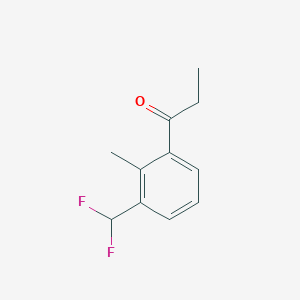
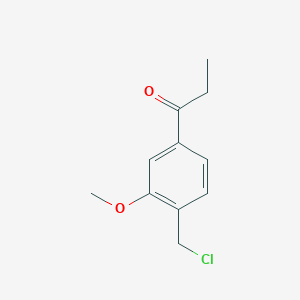

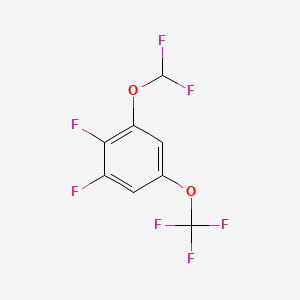
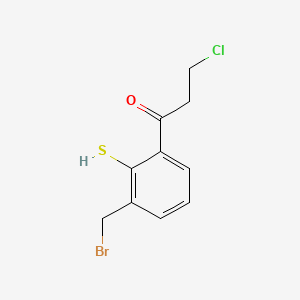
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
